molecular formula C16H13F3N6O2 B2722876 N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1448066-53-2

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No. B2722876
CAS RN: 1448066-53-2
M. Wt: 378.315
InChI Key: KXOAQEUGRGNWKX-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H13F3N6O2 and its molecular weight is 378.315. The purity is usually 95%.
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Scientific Research Applications

Antiproliferative Activity

Research on [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives indicates their potential in inhibiting the proliferation of endothelial and tumor cells, suggesting their utility in cancer research and therapy. These compounds, through modification of the benzamidine structure, have shown a shift from thrombin inhibitory and fibrinogen receptor antagonistic activities to antiproliferative effects against various cell lines (Ilić et al., 2011).

Antimicrobial Evaluation

Thienopyrimidine derivatives have been evaluated for their antimicrobial properties, showcasing the potential of heterocyclic compounds in addressing resistance to conventional antibiotics. The synthesis and screening of these compounds contribute to the development of new therapeutic agents against microbial infections (Bhuiyan et al., 2006).

Melanoma Cytotoxicity

The synthesis of alkylating benzamides and their conjugates has been explored for targeted drug delivery in melanoma therapy. These derivatives demonstrate increased toxicity against melanoma cells compared to their parent compounds, offering insights into the design of more effective melanoma treatments (Wolf et al., 2004).

Anti-Influenza Virus Activity

Benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant activity against the H5N1 influenza virus, highlighting the potential of these compounds in the development of antiviral medications. The study provides a new route to the synthesis of these compounds and their evaluation against bird flu influenza (Hebishy et al., 2020).

Structural and Computational Studies

The synthesis and structural analysis of pyridazine analogs, including density functional theory calculations and Hirshfeld surface analysis, contribute to the understanding of the molecular properties and interactions of these compounds. This research supports the development of novel pharmaceuticals with enhanced efficacy and reduced toxicity (Sallam et al., 2021).

properties

IUPAC Name

N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O2/c17-16(18,19)12-3-1-2-11(8-12)15(27)21-6-7-24-14(26)5-4-13(23-24)25-10-20-9-22-25/h1-5,8-10H,6-7H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXOAQEUGRGNWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.